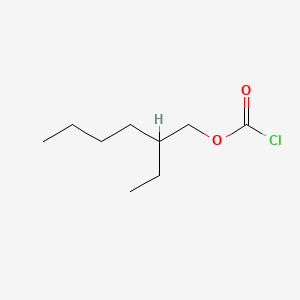
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Overview
Description
The compound 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a derivative of s-triazine, which is a class of compounds known for their various applications in chemistry, including as reagents in chlorination and oxidation reactions, and as building blocks for more complex chemical structures. The methoxyphenyl group attached to the triazine ring suggests potential for unique chemical behavior and applications.
Synthesis Analysis
The synthesis of related s-triazine derivatives has been reported in the literature. For instance, a novel compound with a methoxy group and nitrophenoxy groups attached to the triazine ring was synthesized from 2,4,6-trichloro-1,3,5-triazine, indicating that the core triazine structure can be modified with different substituents to yield new compounds . Another study reported the synthesis of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine without using the Grignard reaction, which is known to be problematic, suggesting alternative synthetic routes for methoxyphenyl-substituted triazines .
Molecular Structure Analysis
The molecular structure of s-triazine derivatives can be complex and diverse. X-ray diffraction analysis of a related compound, 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine, revealed that it crystallizes in the monoclinic system, providing detailed information about the distances and angles between atoms in the crystal lattice . This kind of structural information is crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
s-Triazine derivatives participate in various chemical reactions. For example, a recyclable hypervalent iodine(III) reagent based on a triazine derivative has been used for chlorination and oxidation reactions, demonstrating the versatility of triazine-based compounds in synthetic chemistry . The reagent's recyclability is an important feature, as it allows for the recovery and reuse of the compound, which is beneficial from an economic and environmental perspective.
Physical and Chemical Properties Analysis
The physical and chemical properties of s-triazine derivatives are influenced by their molecular structure. The study of poly[2-methoxy-4,6-di(p,p′-isopropylidene diphenyloxy)-s-triazine] revealed insights into the solubility and molecular weight of the polymerized form of a methoxy-substituted triazine, which are important parameters for practical applications . Additionally, mechanistic studies of photoacid generation from substituted triazines have provided information on the photochemical behavior of these compounds, which is relevant for their use in photoresist formulations .
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl6N3O/c1-22-7-4-2-6(3-5-7)8-19-9(11(13,14)15)21-10(20-8)12(16,17)18/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHHZFRCJDAUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189373 | |
| Record name | 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
CAS RN |
3584-23-4 | |
| Record name | 2-(p-Methoxyphenyl)-4,6-bis(trichloromethyl)-s-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3584-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003584234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine](/img/structure/B1294372.png)
![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)


